2-(6-Fluoropyridin-3-yl)propan-2-ol
Overview
Description
“2-(6-Fluoropyridin-3-yl)propan-2-ol” is a chemical compound that belongs to the class of organic molecules known as alcohols. It is also known by its IUPAC name, this compound, and its CAS number, 848841-57-6. The molecular formula is C8H10FNO and the molecular weight is 155.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propan-2-ol group . The presence of the fluorine atom on the pyridine ring makes it an electron-withdrawing group, which can influence the reactivity of the molecule .Scientific Research Applications
Nucleoside Analogue Research
The compound 2-(6-Fluoropyridin-3-yl)propan-2-ol has been studied in the context of nucleoside analogues. For instance, a study by Sun, Lo, and McLaughlin (2006) examined a nucleoside analogue with a similar structure, highlighting its potential in biochemical applications. The furanose ring in this compound adopts a specific conformation, which could be relevant in the study of similar compounds like this compound (Sun, Lo, & McLaughlin, 2006).
Synthesis and Chemical Properties
Dolenský, Narayanan, and Kirk (2003) explored the synthesis of related fluorinated compounds, highlighting the methods and challenges in synthesizing such structures. This research provides insights into the chemical properties and synthesis methods that could apply to this compound (Dolenský, Narayanan, & Kirk, 2003).
Medical Imaging Applications
Carroll, Nairne, and Woodcraft (2007) discussed the use of fluoropyridines in medical imaging, particularly in Positron Emission Tomography (PET). The stability of the fluorine position in these compounds is crucial for their potential as radiotracers. This research indicates possible applications of this compound in medical imaging (Carroll, Nairne, & Woodcraft, 2007).
Anticancer and Kinase Inhibition Research
The structural modifications of compounds similar to this compound have been studied for their potential in anticancer applications. Palmer et al. (2012) researched a compound with a similar structure, examining its role in inhibiting oncogenic kinases. This study suggests potential research avenues for this compound in the field of cancer treatment (Palmer et al., 2012).
Antifungal Activity
Research by Zambrano-Huerta et al. (2019) on derivatives of propan-2-ol, including compounds with structural similarities to this compound, demonstrated significant antifungal activity. This indicates potential applications of this compound in developing antifungal agents (Zambrano-Huerta et al., 2019).
Safety and Hazards
The safety information available for “2-(6-Fluoropyridin-3-yl)propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADCUGOGQASNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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